2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Overview
Description
2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiazole ring, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and thiazole intermediates, followed by their coupling with the furan derivative. Key steps may include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates with the furan derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole ring structure.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole share the thiazole ring structure.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring structure.
Uniqueness
2-[acetyl(2-furylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings (indole, thiazole, and furan) in a single molecule. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-18(19(26)23-15-6-5-14-7-8-21-17(14)10-15)28-20(22-12)24(13(2)25)11-16-4-3-9-27-16/h3-10,21H,11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRJBRATLRXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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